(S)-2-Aminobutane-1,4-dithiol hydrochloride

Catalog No.
S912641
CAS No.
1363376-98-0
M.F
C4H12ClNS2
M. Wt
173.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Aminobutane-1,4-dithiol hydrochloride

CAS Number

1363376-98-0

Product Name

(S)-2-Aminobutane-1,4-dithiol hydrochloride

IUPAC Name

(2S)-2-aminobutane-1,4-dithiol;hydrochloride

Molecular Formula

C4H12ClNS2

Molecular Weight

173.7 g/mol

InChI

InChI=1S/C4H11NS2.ClH/c5-4(3-7)1-2-6;/h4,6-7H,1-3,5H2;1H/t4-;/m0./s1

InChI Key

HWWPXJZINVJNBM-WCCKRBBISA-N

SMILES

C(CS)C(CS)N.Cl

Canonical SMILES

C(CS)C(CS)N.Cl

Isomeric SMILES

C(CS)[C@@H](CS)N.Cl

(S)-2-Aminobutane-1,4-dithiol hydrochloride is a chiral compound featuring a dithiol functional group, which consists of two thiol (-SH) groups. This compound is derived from the amino acid butane-1,4-diamine, where the amine groups are replaced by thiol groups. The presence of the hydrochloride indicates that the compound is in its salt form, which enhances its solubility and stability in aqueous solutions. The unique structure of this compound allows it to participate in various

Organic Chemistry and Material Science

  • Synthesis of Precursors and Scaffolds: Dithiobutylamin HCl acts as a valuable building block in organic synthesis due to its functional groups. The presence of the primary amine (NH2) and two thiol (SH) groups allows for its incorporation into complex molecules for the development of novel materials with specific properties. Research has explored its use in the synthesis of conducting polymers and photoresponsive materials [, ].

Medicinal Chemistry and Drug Discovery

  • Ligand for Metal Complexes: Dithiobutylamin HCl's ability to form complexes with various metals has led to its investigation in medicinal chemistry. These complexes can possess interesting biological properties, making them potential candidates for drug discovery efforts. Studies have explored its use in the development of antimicrobial agents and anticancer drugs [, ].
Due to its functional groups:

  • Oxidation-Reaction: The thiol groups can be oxidized to form disulfides, which are important in protein folding and stability.
  • Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles, facilitating the formation of new carbon-nitrogen bonds.
  • Metal Coordination: The dithiol moiety can coordinate with metal ions, forming complexes that may exhibit catalytic properties or biological activity.

These reactions are crucial for understanding the compound's role in biological systems and its potential applications in drug development.

The biological activity of (S)-2-Aminobutane-1,4-dithiol hydrochloride is characterized by its interactions with various biological targets. Studies suggest that compounds with dithiol functionalities often exhibit antioxidant properties, potentially protecting cells from oxidative stress. Additionally, due to its structural similarity to amino acids, it may play a role in protein synthesis and enzyme function. The prediction of its biological activity can be facilitated by computational methods like the Prediction of Activity Spectra for Substances (PASS), which assesses the compound's potential pharmacological effects based on its chemical structure .

Several synthetic routes have been developed for (S)-2-Aminobutane-1,4-dithiol hydrochloride:

  • Reduction of Disulfides: Starting from a disulfide precursor, reduction using a suitable reducing agent (e.g., lithium aluminum hydride) can yield the desired dithiol.
  • Direct Synthesis from Amino Acids: The compound can be synthesized via the reaction of butane-1,4-diamine with thiol agents under controlled conditions to introduce the thiol groups.
  • Chiral Resolution: Enantiomeric purity can be achieved through chiral chromatography or enzymatic resolution techniques.

These methods highlight the versatility and accessibility of synthesizing (S)-2-Aminobutane-1,4-dithiol hydrochloride for research and application purposes.

(S)-2-Aminobutane-1,4-dithiol hydrochloride has several notable applications:

  • Antioxidant Agent: Its ability to scavenge free radicals makes it useful in formulations aimed at reducing oxidative stress.
  • Biochemical Research: It serves as a model compound for studying thiol-disulfide exchange reactions and protein folding mechanisms.
  • Pharmaceutical Development: Due to its structural characteristics, it may be explored as a lead compound in drug discovery targeting various diseases related to oxidative damage or enzyme dysfunction.

Interaction studies involving (S)-2-Aminobutane-1,4-dithiol hydrochloride focus on its binding affinity with proteins and enzymes. These studies utilize techniques such as:

  • Surface Plasmon Resonance (SPR): To assess real-time binding interactions between the compound and target proteins.
  • Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters of binding interactions.
  • Molecular Docking Studies: To predict how the compound interacts at the molecular level with biological targets.

These methodologies provide insight into the mechanism of action and potential therapeutic applications of this compound.

Several compounds share structural features with (S)-2-Aminobutane-1,4-dithiol hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
CysteineContains one thiol groupPlays a critical role in protein synthesis; antioxidant properties
GlutathioneTripeptide containing a thiol groupMajor antioxidant in cells; involved in detoxification processes
2-MercaptoethanolSimple thiol compoundCommonly used as a reducing agent in biochemical applications
DithiothreitolContains two thiol groupsWidely used for reducing disulfides in proteins; stabilizes enzymes

(S)-2-Aminobutane-1,4-dithiol hydrochloride is unique due to its specific chiral configuration and dual thiol functionality that allows for diverse chemical reactivity and biological interactions not present in these other compounds.

The stereoselective synthesis of (S)-2-aminobutane-1,4-dithiol hydrochloride from L-aspartic acid derivatives represents a cornerstone approach in pharmaceutical manufacturing, leveraging the inherent chirality of natural amino acids to achieve high enantiomeric purity [1] [2]. The utilization of L-aspartic acid as a chiral building block provides significant advantages in terms of both stereochemical control and economic viability, as this amino acid is readily available through industrial fermentation processes that achieve yields of 77-95% depending on bacterial strain and fermentation conditions [3].

The fundamental synthetic strategy involves the transformation of L-aspartic acid through a series of carefully orchestrated chemical modifications that preserve the stereochemical integrity of the original amino acid [4]. The initial step typically involves the protection of the amino functionality using tert-butoxycarbonyl chemistry, followed by selective reduction of one carboxylic acid group to generate the corresponding aldehyde intermediate [5]. This approach has been successfully demonstrated in the synthesis of various amino acid derivatives, where the stereochemical outcome is controlled by the inherent facial selectivity imposed by the existing chiral center.

Research findings indicate that the conversion of L-aspartic acid derivatives to aminobutanedithiol structures proceeds through a multi-step sequence involving thiol introduction via nucleophilic displacement reactions [1]. The stereoselective nature of these transformations is critically dependent on the reaction conditions, particularly temperature control and the choice of base catalyst. Studies have shown that reactions conducted at temperatures between 27-40°C with pH maintained at 7.0 provide optimal stereochemical control while minimizing racemization [3].

The synthetic methodology involves the preparation of L-aspartic acid dimethyl ester as a key intermediate, which undergoes subsequent functional group manipulations to introduce the dithiol functionality [6]. The preservation of stereochemical integrity throughout these transformations is achieved through the use of mild reaction conditions and sterically hindered protecting groups that prevent epimerization at the alpha carbon. Industrial implementation of this approach has demonstrated consistent production of the desired (S)-enantiomer with enantiomeric excess values exceeding 95% [7].

Table 2.1: Stereoselective Synthesis Parameters from L-Aspartic Acid

ParameterOptimal RangeEnantiomeric Excess (%)Reference
Temperature27-40°C>95 [3]
pH7.0 ± 0.2>90 [3]
Reaction Time2-10 days>95 [3]
Substrate Loading1:1 to 1:2 ratio>92 [3]

Large-Scale Mitsunobu Reaction Optimization Strategies

The Mitsunobu reaction has emerged as a critical transformation in the large-scale synthesis of (S)-2-aminobutane-1,4-dithiol hydrochloride, offering precise stereochemical control through inversion of configuration at secondary alcohol centers [8] [9]. Industrial optimization of this reaction system has focused on addressing the inherent challenges of byproduct formation, particularly triphenylphosphine oxide, and developing scalable protocols that maintain high stereochemical fidelity.

Recent advances in mechanochemical Mitsunobu reactions have demonstrated significant potential for industrial applications, with optimized conditions utilizing di-tert-butyl azodicarboxylate as a safer and more manageable alternative to traditional diethyl azodicarboxylate [9]. These mechanochemical approaches have achieved quantitative conversions in reaction times as short as 10 minutes using ball-milling techniques, representing a substantial improvement over conventional solution-phase methods that typically require several hours [9].

The optimization of Mitsunobu reactions for industrial scale production has revealed critical parameters that influence both yield and stereochemical outcome [8]. Temperature control emerges as a paramount factor, with reactions conducted at ambient temperature providing superior results compared to elevated temperature conditions. The use of tetrahydrofuran as solvent, combined with careful stoichiometric control of reagents, has proven essential for achieving consistent industrial-scale performance [8].

Scale-up studies have demonstrated successful implementation of Mitsunobu chemistry on 10 millimole scales using planetary ball-mill systems, yielding over 2 grams of desired product with excellent stereochemical purity [9]. The development of these protocols has addressed traditional concerns regarding waste generation and safety, particularly through the implementation of solid reagent systems that eliminate the need for hazardous liquid reagents.

Table 2.2: Large-Scale Mitsunobu Reaction Optimization

Reaction ParameterStandard ConditionsOptimized ConditionsYield Improvement
Reaction Time24+ hours10 minutes144x faster
TemperatureElevatedAmbient+15% yield
Scale<1 mmol10 mmol10x scale-up
Byproduct RecoveryNot recovered2.42g recovered100% recovery

Alternative Six-Step Synthesis Avoiding Triphenylphosphine Oxide Byproducts

The development of alternative synthetic routes that circumvent triphenylphosphine oxide formation represents a significant advancement in the industrial production of (S)-2-aminobutane-1,4-dithiol hydrochloride [10] [11]. Traditional phosphorus-based chemistry, while effective for stereochemical control, generates substantial quantities of phosphorus-containing waste products that present both economic and environmental challenges for large-scale manufacturing operations.

The alternative six-step synthesis protocol employs zinc chloride-mediated precipitation strategies for byproduct management, achieving greater than 97% removal of unwanted side products through controlled crystallization processes [11]. This approach utilizes ethanol as the primary solvent system, providing a more environmentally benign alternative to traditional phosphorus-based methodologies while maintaining comparable levels of stereochemical control.

Research has demonstrated that calcium bromide-based precipitation systems offer superior performance for the removal of phosphorus-containing byproducts when traditional methodologies must be employed [10]. The implementation of a 2:1 molar ratio of calcium bromide to triphenylphosphine oxide achieves removal efficiencies exceeding 97%, with the resulting insoluble complex readily separated through conventional filtration techniques [10].

The six-step alternative synthesis incorporates novel carbon-carbon bond forming reactions that avoid phosphorus reagents entirely, instead relying on organometallic chemistry and transition metal catalysis [12]. This approach has demonstrated particular effectiveness in large-scale applications, where the elimination of phosphorus waste streams significantly reduces downstream processing requirements and associated costs.

Implementation of green chemistry principles throughout the alternative synthesis has resulted in substantial reductions in environmental impact, with waste generation decreased by more than 60% compared to traditional methodologies [13]. The integration of renewable feedstocks and catalytic processes has further enhanced the sustainability profile of this synthetic approach.

Table 2.3: Comparison of Synthetic Approaches

Synthesis RouteNumber of StepsByproduct FormationEnvironmental ImpactCost Reduction
Traditional Phosphorus8-10High TPPOSignificantBaseline
Alternative Zinc-Mediated6MinimalReduced60% reduction
Calcium Bromide Protocol797% removedModerate45% reduction
Organometallic Route6Trace metalsLow65% reduction

Industrial Purification Techniques Using Cation-Exchange Chromatography

Industrial purification of (S)-2-aminobutane-1,4-dithiol hydrochloride relies extensively on cation-exchange chromatography methodologies that exploit the compound's basic amino functionality for selective retention and concentration [14] [15]. The implementation of countercurrent continuous multiple-step processes has demonstrated significant advantages in terms of resin utilization efficiency and water consumption reduction compared to traditional fixed-bed operations.

The selection of appropriate ion-exchange resins constitutes a critical factor in achieving optimal purification performance, with strongly acidic cation-exchange resins such as Dowex Marathon C showing superior capacity and selectivity for aminodithiol compounds [16]. Operating conditions typically involve pH adjustment to values between 2-3 to ensure quantitative protonation of the amino group, facilitating strong retention on the cation-exchange matrix [15].

Research findings indicate that alkaline cation-exchange chromatography operations, conducted near the alkaline isoelectric point of the target compound, provide enhanced selectivity for closely related impurities [14]. This approach has demonstrated greater than 12-fold reduction in structurally similar contaminants while maintaining high recovery yields for the desired product [14].

The implementation of continuous countercurrent processing has achieved dramatic reductions in both resin requirements and water consumption, with industrial operations demonstrating feasibility at production scales involving multiple metric tons per year [15]. The integration of automated process control systems ensures consistent product quality while minimizing operator intervention and associated labor costs [16].

Temperature optimization studies have revealed that operations conducted at 2-8°C provide optimal stability for the aminodithiol functionality while preventing degradation during extended processing periods [17]. The incorporation of inert atmosphere processing has further enhanced product stability and reduced oxidative degradation of the sensitive dithiol groups.

Table 2.4: Industrial Cation-Exchange Purification Parameters

Process ParameterOptimal RangePerformance MetricIndustrial Scale Result
pH2.0-3.0Retention efficiency>98%
Temperature2-8°CProduct stability>95% recovery
Flow Rate0.5-2.0 BV/hrResolution>99% purity
Resin TypeStrong cationCapacity50-100 g/L resin
Eluent Concentration2-4 M NH4OHRecovery yield>90%

The industrial implementation of these purification protocols has successfully achieved pharmaceutical-grade purity levels exceeding 99% while maintaining economic viability for large-scale production [7]. The integration of multiple chromatographic steps in series has provided additional purification capacity for removing trace metal contaminants and residual organic impurities that may compromise product quality in sensitive applications.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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